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Compound of Interest

Compound Name:
3-Nitrophenylboronic acid pinacol

ester

Cat. No.: B130391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR)

spectroscopic data for 3-nitrophenylboronic acid pinacol ester. It includes tabulated

quantitative data, comprehensive experimental protocols for data acquisition, and a workflow

diagram for NMR analysis. This document is intended to serve as a valuable resource for

researchers and professionals in the fields of chemistry and drug development who utilize this

compound in their work.

NMR Spectroscopic Data
The following tables summarize the reported ¹H, ¹³C, and expected ¹¹B NMR spectroscopic

data for 3-nitrophenylboronic acid pinacol ester. The data has been compiled from various

sources and is presented for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 3-Nitrophenylboronic Acid Pinacol Ester
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.63 t 1.8 1H Ar-H

8.16 ddd 8.2, 2.3, 1.1 1H Ar-H

8.09 dt 7.7, 1.3 1H Ar-H

7.55 t 7.9 1H Ar-H

1.36 s - 12H -C(CH₃)₂

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 3-Nitrophenylboronic Acid Pinacol Ester

Chemical Shift (δ) ppm Assignment

148.2 Ar-C (C-NO₂)

139.7 Ar-C

130.1 Ar-C

128.9 Ar-C

124.0 Ar-C

84.5 -C(CH₃)₂

24.9 -C(CH₃)₂

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz Note: The carbon atom attached to the

boron atom is often not observed or is very broad in ¹³C NMR spectra due to quadrupolar

relaxation.

Table 3: Expected ¹¹B NMR Spectroscopic Data for 3-Nitrophenylboronic Acid Pinacol Ester
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Chemical Shift (δ) ppm Linewidth Comments

~34 Broad

The expected chemical shift is

based on typical values for

arylboronic acid pinacol esters.

[1] The signal is

characteristically broad due to

the quadrupolar nature of the

boron nucleus.

Experimental Protocols
The following protocols provide a general methodology for the acquisition of NMR spectra for

3-nitrophenylboronic acid pinacol ester. These can be adapted based on the specific

instrumentation and experimental goals.

Sample Preparation
Sample Purity: Ensure the 3-nitrophenylboronic acid pinacol ester is of high purity.

Impurities can complicate spectral interpretation. Purification can be achieved by

recrystallization or column chromatography.

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this

compound. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ may

also be used depending on solubility and the desired chemical shift dispersion.

Concentration:

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the

deuterated solvent.

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is

recommended to obtain a good signal-to-noise ratio in a reasonable time.

For ¹¹B NMR, a concentration of approximately 4 mg in 0.65 mL of solvent is typically

sufficient.[2]
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NMR Tube: Use a clean and dry 5 mm NMR tube. For ¹¹B NMR spectroscopy, it is advisable

to use quartz NMR tubes to avoid the broad background signal from borosilicate glass tubes.

[2]

Dissolution: After adding the solvent to the sample in the NMR tube, cap the tube and gently

agitate or vortex until the sample is completely dissolved.

NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, and ¹¹B NMR spectra. Specific

parameters should be optimized for the spectrometer being used.

¹H NMR Spectroscopy:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans (ns): 8-16 scans.

Spectral Width: A sweep width of approximately 12-16 ppm, centered around 5-6 ppm.

Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as the internal

reference.

¹³C NMR Spectroscopy:

Spectrometer: 101 MHz or higher.

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.
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Number of Scans (ns): 1024 or more, depending on the sample concentration.

Spectral Width: A sweep width of approximately 200-250 ppm, centered around 100 ppm.

Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as the internal reference.

¹¹B NMR Spectroscopy:

Spectrometer: 128 MHz or higher.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 0.1-0.2 seconds.

Relaxation Delay (d1): 1 second.

Number of Scans (ns): 1024 or more to achieve a good signal-to-noise ratio.

Spectral Width: A wide spectral width of approximately 300-400 ppm, centered around 0

ppm.

Referencing: An external standard, such as BF₃·OEt₂ (δ 0 ppm), is typically used for

chemical shift referencing.

NMR Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for acquiring and analyzing NMR

spectroscopic data for a chemical compound like 3-nitrophenylboronic acid pinacol ester.
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NMR Data Acquisition and Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data and Experimental Guide for 3-
Nitrophenylboronic Acid Pinacol Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130391#3-nitrophenylboronic-acid-pinacol-ester-nmr-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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